Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Medicinal Chemistry
Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-Chloro-1-methyl-azetidine hydrochloride (CAS 69334-72-1)
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone in contemporary drug discovery.[1][2] Their unique combination of properties—a high degree of sp3 character, conformational rigidity, and inherent ring strain—offers medicinal chemists a powerful tool to enhance the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2] The strain of the four-membered ring, while making it more reactive than larger heterocycles like pyrrolidines, provides a stable, three-dimensional scaffold that can improve metabolic stability, solubility, and receptor binding affinity.[2][3]
This guide focuses on a key derivative, 3-Chloro-1-methyl-azetidine hydrochloride (CAS: 69334-72-1). This compound is a valuable building block for researchers and drug development professionals. The presence of a chloro group at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups. The N-methyl group modulates the basicity and lipophilicity of the core structure. As a hydrochloride salt, the compound exhibits improved stability and handling characteristics, making it suitable for a wide range of synthetic applications.
Core Chemical and Physical Properties
The fundamental properties of 3-Chloro-1-methyl-azetidine hydrochloride are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 69334-72-1 | [4] |
| Molecular Formula | C₄H₉Cl₂N | [4][5] |
| Molecular Weight | 142.03 g/mol | [5] |
| IUPAC Name | 3-chloro-1-methylazetidine;hydrochloride | N/A |
| Synonyms | 3-chloro-1-methylazetidine hydrochloride | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [4] |
| InChI Key | MCCWHJXTFWTLDH-UHFFFAOYSA-N | |
| SMILES | CN1CC(Cl)C1.Cl | [4] |
Synthesis and Reactivity: A Versatile Synthetic Intermediate
The synthesis of substituted azetidines can be achieved through various routes, often involving intramolecular cyclization of a suitable precursor. A common strategy involves the ring-closure of a 1,3-difunctionalized propane derivative.
Conceptual Synthetic Workflow
A plausible synthetic route to 3-substituted azetidines often begins with a readily available starting material like epichlorohydrin. The following diagram illustrates a generalized, conceptual pathway for the synthesis of N-substituted 3-hydroxyazetidines, which can then be converted to their 3-chloro counterparts.
Caption: Conceptual synthesis pathway for 3-Chloro-1-methyl-azetidine HCl.
This multi-step process highlights key organic chemistry transformations. The initial ring-opening of the epoxide is a standard nucleophilic addition. The subsequent intramolecular cyclization is a critical step, forming the strained four-membered ring. Finally, conversion of the hydroxyl group to a chloride provides the desired reactive handle.[6]
Chemical Reactivity
The reactivity of 3-Chloro-1-methyl-azetidine is dominated by two key features: the nucleophilicity of the nitrogen atom (though modulated by its incorporation in the ring and the methyl group) and the electrophilic carbon atom bonded to the chlorine. The chlorine atom is a good leaving group, making the C3 position susceptible to nucleophilic substitution (S_N2) reactions . This is the primary mode of reactivity that makes this compound a valuable building block. A wide array of nucleophiles (amines, thiols, alcohols, etc.) can be used to displace the chloride, enabling the construction of a diverse library of 3-substituted azetidines for structure-activity relationship (SAR) studies.[7]
Application in Drug Discovery: A Scaffold for Enhanced Pharmacokinetics
The incorporation of the azetidine motif is a validated strategy for improving the drug-like properties of a molecule. Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring its importance in modern therapeutics.[1]
Key Advantages of the Azetidine Scaffold:
-
Improved Metabolic Stability: The compact, strained ring can block sites of metabolism, increasing the half-life of a drug.[2]
-
Enhanced Solubility: As a polar, sp3-rich scaffold, it can improve aqueous solubility compared to more lipophilic, aromatic structures.
-
Vectorial Exit Trajectory: The rigid geometry of the azetidine ring provides well-defined exit vectors for substituents, allowing for precise positioning of functional groups to optimize interactions with biological targets.[2]
-
Reduced Lipophilicity: Replacing larger aliphatic rings (e.g., piperidine) with azetidine can reduce lipophilicity, which is often beneficial for overall pharmacokinetic properties.
Caption: Role of azetidine building blocks in the drug discovery process.
Experimental Protocol: Nucleophilic Substitution with a Primary Amine
This section provides a detailed, step-by-step methodology for a representative nucleophilic substitution reaction using 3-Chloro-1-methyl-azetidine hydrochloride.
Objective: To synthesize N-benzyl-1-methyl-azetidin-3-amine.
Methodology:
-
Reagent Preparation & Inert Atmosphere:
-
Action: To a dry, round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-1-methyl-azetidine hydrochloride (1.0 eq).
-
Causality: The hydrochloride salt is stable but can be hygroscopic. Using a dry flask under an inert atmosphere (e.g., nitrogen or argon) prevents the introduction of water, which could compete as a nucleophile or interfere with the base.[8]
-
-
Solvent and Base Addition:
-
Action: Suspend the starting material in a suitable polar aprotic solvent such as Acetonitrile (ACN) or Dimethylformamide (DMF). Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 - 3.0 eq).
-
Causality: A polar aprotic solvent is chosen to dissolve the reagents without interfering with the reaction. The base is critical for two reasons: first, to deprotonate the hydrochloride salt, liberating the free base of the azetidine, and second, to neutralize the HCl generated during the substitution reaction. An excess is used to drive the reaction to completion.
-
-
Nucleophile Addition:
-
Action: Slowly add the nucleophile, benzylamine (1.1 eq), to the stirring suspension.
-
Causality: A slight excess of the nucleophile ensures that the limiting reagent (the azetidine) is fully consumed. Slow addition helps to control any potential exotherm.
-
-
Reaction & Monitoring:
-
Action: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy for the S_N2 reaction to proceed at a reasonable rate. Continuous monitoring is a self-validating step, confirming the consumption of starting material and the formation of the product, preventing over- or under-running the reaction.
-
-
Work-up and Purification:
-
Action: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
-
Causality: The aqueous work-up removes the amine salt byproducts and any remaining inorganic reagents. Purification by chromatography isolates the desired product from unreacted starting materials and any side products, ensuring high purity for subsequent applications.
-
Safety and Handling
3-Chloro-1-methyl-azetidine hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE).
| Hazard Category | GHS Classification & Precautionary Statements |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning [9][10] |
| Hazard Statements | H302: Harmful if swallowed.[11]H315: Causes skin irritation.[8][10][11]H319: Causes serious eye irritation.[8][10][11]H335: May cause respiratory irritation.[8][11] |
| Prevention | P261: Avoid breathing dust/fumes.[8][12]P264: Wash skin thoroughly after handling.[8][10]P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.[8][12]P280: Wear protective gloves, eye protection, and face protection.[8][10] |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of water.[8][10][12]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12]P312: Call a POISON CENTER/doctor if you feel unwell.[8] |
| Storage | Store in a cool, dry, and well-ventilated place.[8][12]Keep container tightly closed.[12][13]Store under an inert gas; the compound may be hygroscopic.[8][10] |
| Disposal | P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[12] |
Expert Handling Insights: Always handle this compound in a chemical fume hood.[13] Due to its irritant nature, avoid all personal contact, including inhalation.[8] Ensure that work clothes are laundered separately to prevent cross-contamination.[8] In case of a spill, use dry clean-up procedures to avoid generating dust.[8]
References
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Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732–5747. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloroazetidine hydrochloride. PubChem. [Link]
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Azetidine. [Link]
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Synthonix, Inc. (n.d.). 3-chloro-1-methyl-azetidine hydrochloride. [Link]
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Environmental Science: Water Research & Technology. (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. RSC Publishing. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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Martinu, T., & Dailey, W. P. (2006). Reactivity of 1-chloro-3-phenyldiazirines. The Journal of Organic Chemistry, 71(13), 5012-5. [Link]
- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
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Journal of Medicinal Chemistry. (2026). Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. ACS Publications. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
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ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
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NIST. (n.d.). Azetidine, 1-methyl-. NIST WebBook. [Link]
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